molecular formula C11H14N4O2S B2573135 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034566-78-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Cat. No.: B2573135
CAS No.: 2034566-78-2
M. Wt: 266.32
InChI Key: QNTMOFYFXLVYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl chain. This structure combines a thiazole ring (known for its role in bioactive molecules) with a pyrazole-containing side chain, which may enhance solubility and intermolecular interactions (e.g., hydrogen bonding via pyrazole’s N–H groups).

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-11(10-8-18-9-13-10)12-3-6-17-7-5-15-4-1-2-14-15/h1-2,4,8-9H,3,5-7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTMOFYFXLVYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the ethoxyethyl linker: The pyrazole ring is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl group.

    Formation of the thiazole ring: The ethoxyethyl-pyrazole intermediate is then reacted with a thioamide to form the thiazole ring.

    Carboxamide formation: Finally, the thiazole intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole structures. Specifically, derivatives of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound's mechanism often involves the inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of lung, colorectal, and breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
  • Case Studies : In vitro evaluations have shown that certain derivatives exhibit significant cytotoxicity against prostate cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds related to this compound have been extensively documented:

  • COX Inhibition : Research indicates that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammatory responses. For example, a derivative was found to have a higher selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
  • Experimental Models : Animal models of inflammation, such as carrageenan-induced paw edema in rats, have shown that these compounds significantly reduce inflammation markers and improve recovery times .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad Spectrum Efficacy : Compounds derived from this structure have demonstrated activity against a range of pathogens, including bacteria such as Staphylococcus aureus and fungi. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives, indicating potent antimicrobial activity .
  • Biofilm Disruption : Additionally, these compounds have shown efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming pathogens .

Pharmacological Insights

The pharmacological insights into this compound reveal its potential as a versatile therapeutic agent:

Application Mechanism Key Findings
AnticancerInduces apoptosis; inhibits cell proliferationEffective against various cancer cell lines
Anti-inflammatoryCOX enzyme inhibitionSelective COX-2 inhibition with minimal side effects
AntimicrobialDisrupts bacterial cell walls; inhibits biofilmPotent activity against Staphylococcus aureus

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s pyrazole-ethoxy-ethyl chain contrasts with bulky aromatic (e.g., 3,4,5-trimethoxybenzamido in Compound 29) or charged groups (e.g., ammonium in –4). Pyrazole may improve aqueous solubility compared to hydrophobic benzoyl or trimethoxybenzamido groups .
  • Synthesis Complexity : Compound 29 requires azide-alkyne cycloaddition under reflux, while the target compound’s synthesis likely involves simpler etherification and amidation steps .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : The ethoxyethyl-pyrazole chain likely increases hydrophilicity compared to Compounds 29–31 (azide/benzoyl groups reduce solubility) .
  • Metabolic Stability : Methyl groups (e.g., in Compound 29 and analogs) may enhance stability against oxidative metabolism, whereas the target’s ether linkages could confer resistance to esterase-mediated degradation.
  • Binding Affinity: Pyrazole’s dual hydrogen-bond donor/acceptor sites may mimic adenine in kinase inhibitors, contrasting with pyridinyl () or azide (Compound 29) functionalities .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities. The synthesis often involves multi-step reactions, yielding derivatives that can be evaluated for various pharmacological effects. For instance, the synthesis of pyrazole derivatives typically involves the reaction of hydrazones with thiazole derivatives, leading to compounds with enhanced biological profiles .

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. Specifically, this compound has shown inhibitory effects against several cancer cell lines:

  • Liver Cancer (HepG2) : The compound demonstrated an IC50 value in the low micromolar range, indicating significant cytotoxicity against HepG2 cells. This suggests potential as a therapeutic agent for liver cancer .
  • Breast Cancer (MDA-MB-231) : Similar studies have reported effective inhibition of breast cancer cell proliferation, highlighting the compound's potential in targeting various cancer types .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens:

  • Bacterial Inhibition : The compound has been tested against strains such as Staphylococcus aureus, showing promising minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests its potential as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial activity may be attributed to membrane disruption, leading to cell lysis and death .

3. Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory effects:

  • Nitric Oxide Production : Studies indicate that the compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological potential:

StudyCompound TestedBiological ActivityKey Findings
Pyrazole DerivativesAntiparasiticIdentified several derivatives with IC50 values ranging from 6 µM to 44 µM against Trypanosoma cruzi.
Curcumin AnaloguesAnticancerDemonstrated growth inhibition in multiple cancer cell lines, reinforcing the importance of the pyrazole scaffold in drug design.
Pyrazole DerivativesAntimicrobialShowed excellent activity against bacterial strains with low MIC values.

Q & A

Q. What are common synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Carboxylic acid intermediates react with amines (e.g., 4,4-difluorocyclohexane-1-amine) using coupling agents like EDCI/HOBt under controlled pH (4.5–5.5) and room temperature conditions .
  • Thiazole ring construction : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds, often in ethanol/water mixtures under reflux .
  • Purification : Preparative TLC or column chromatography (e.g., n-hexane/ethyl acetate gradients) is used to isolate products with ≥98% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiazole C4-carboxamide signals at δ ~160 ppm) .
  • ESI-MS/HPLC : Validates molecular weight (e.g., m/z 480.2 for compound 108) and purity (>98%) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds (~3400 cm⁻¹) .

Q. What are the challenges in purifying thiazole-4-carboxamide derivatives?

  • Byproduct removal : Hydrolysis intermediates or unreacted amines require gradient elution in chromatography .
  • Solubility issues : Polar solvents (e.g., DMF) are often needed for recrystallization, but may co-elute impurities .

Advanced Research Questions

Q. How do structural modifications at the pyrazole or thiazole rings influence anticancer activity?

  • Substituent effects : Introducing 3,4,5-trimethoxybenzamido groups enhances cytotoxicity by improving DNA intercalation (e.g., compound 5 in shows IC₅₀ = 1.2 µM vs. leukemia cells) .
  • Fluorinated moieties : 4,4-Difluorocyclohexyl groups (e.g., compound 108) increase metabolic stability and target binding affinity by reducing CYP450-mediated oxidation .

Q. How can reaction yields be optimized for low-yield intermediates?

  • Catalyst tuning : Using CuI/(S)-proline in azide-alkyne cycloadditions improves yields from 35% to 78% (e.g., compound 108 vs. 110) .
  • Solvent optimization : Replacing DMF with acetonitrile reduces side reactions in thiourea syntheses (e.g., compounds 4a-f in ) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer studies) may arise from varying cell lines (e.g., HeLa vs. MCF-7). Cross-validation using uniform protocols (e.g., MTT assays at 48 hr) is critical .
  • Metabolite profiling : Conflicting pharmacokinetic data can be addressed via LC-MS/MS to identify active metabolites or degradation products .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular docking : Studies on BRD4 bromodomains (PDB: 7P6Y) reveal that the thiazole ring forms π-π interactions with Trp81, while the pyrazole moiety hydrogen-bonds to Asn140 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with lower RMSD values (<2 Å) .

Q. What role do fluorinated cyclohexyl groups play in target engagement?

  • Lipophilicity modulation : 4,4-Difluorocyclohexyl increases logP by 0.8 units, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Conformational rigidity : Fluorine atoms restrict cyclohexyl ring puckering, improving fit into hydrophobic enzyme pockets (e.g., HDAC8) .

Q. How to design analogs with improved metabolic stability?

  • Isotere replacement : Replacing ester groups (e.g., ethyl 4-carboxylate) with amides reduces hydrolysis by esterases .
  • Heterocyclic fusion : Incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole cores ( ) enhances resistance to oxidative metabolism .

Q. What experimental controls are critical in SAR studies?

  • Negative controls : Use parent compounds without substituents (e.g., unmodified thiazole-4-carboxamide) to isolate bioactivity contributions .
  • Cytotoxicity assays : Include non-cancerous cell lines (e.g., HEK293) to confirm selective anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.